Rubelloside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

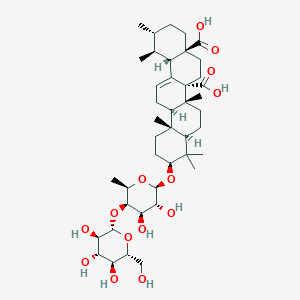

The compound Rubelloside B is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

Target of Action

Rubelloside B, a triterpenoid glycoside, primarily targets the immune system . It has been reported to show immunological enhancement , suggesting that it may interact with components of the immune system to modulate its function.

Mode of Action

Given its immunological enhancement effect , it is plausible that this compound interacts with certain immune cells or molecules to enhance the immune response

Biochemical Pathways

Considering its immunological enhancement effect , it is likely that this compound influences pathways related to immune response. This could include pathways involved in the activation, proliferation, or function of immune cells.

Pharmacokinetics

It is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability

Result of Action

Given its reported immunological enhancement effect , it is likely that this compound influences the function of immune cells, potentially enhancing their activity or proliferation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

Stepwise Functional Group Addition: Sequential addition of functional groups to a core structure, often using protecting groups to prevent unwanted reactions.

Chiral Catalysis: Utilization of chiral catalysts to induce the formation of specific stereoisomers.

Oxidation and Reduction Reactions: Carefully controlled oxidation and reduction steps to introduce or modify functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve:

Batch Processing: Small-scale production in controlled environments to ensure high purity and yield.

Flow Chemistry: Continuous flow processes to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing functional groups.

Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Rubelloside B: .

Uniqueness

This compound is unique due to its complex structure, multiple chiral centers, and diverse functional groups. These features make it a valuable subject for research in various scientific fields, offering potential for novel applications and discoveries.

Activité Biologique

Rubelloside B, a triterpenoid glycoside isolated from the roots of Adina rubella, has garnered attention for its diverse biological activities. This compound exhibits notable immunological enhancement and anti-infective properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C42H66O14

- CAS Number : 167875-39-0

The compound's structure includes multiple hydroxyl groups and glycosidic linkages, which contribute to its biological activity.

Biological Activities

This compound has been studied for various biological effects, including:

- Immunological Enhancement : It has been shown to enhance immune responses, potentially aiding in the treatment of immune-related disorders .

- Anti-infective Properties : The compound exhibits activity against various pathogens, including bacteria and fungi, which is crucial in the development of new antimicrobial agents .

- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle dynamics and apoptosis, suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to its interaction with several cellular pathways:

- MAPK/ERK Pathway : this compound may modulate this pathway, which is critical for cell proliferation and differentiation.

- NF-κB Signaling : The compound appears to influence inflammatory responses through the NF-κB signaling pathway.

- JAK/STAT Pathway : It may also affect immune signaling pathways, enhancing immune cell function .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antifungal Activity : A study highlighted its antifungal properties against Candida albicans and other fungal strains, showing significant inhibition at various concentrations .

- Immunomodulatory Effects : In vitro studies demonstrated that this compound enhances antibody production in lymphocytes, indicating its potential as an immunomodulator .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)33(21(3)53-34)56-35-31(47)29(45)28(44)23(18-43)54-35/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19-,20+,21-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,39+,40-,41+,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIOQVDDEWZCEQ-WJMBNSPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.